molecular formula C15H8FN3OS2 B11601619 (5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11601619
M. Wt: 329.4 g/mol
InChI Key: KGKZPPIVSGEWTF-WQLSENKSSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core with a Z-configuration at the exocyclic double bond. Its structure includes a 4-fluorophenyl group at position 2 and a thiophen-2-ylmethylidene substituent at position 3. The compound has been synthesized via condensation reactions involving thiazolidinone precursors and substituted aldehydes, with methanol and potassium carbonate as key reagents . Its molecular formula is C₁₇H₉FN₄OS₂, and it exhibits moderate anticancer activity in vitro, particularly against breast cancer (MCF-7) cells .

Properties

Molecular Formula

C15H8FN3OS2

Molecular Weight

329.4 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C15H8FN3OS2/c16-10-5-3-9(4-6-10)13-17-15-19(18-13)14(20)12(22-15)8-11-2-1-7-21-11/h1-8H/b12-8-

InChI Key

KGKZPPIVSGEWTF-WQLSENKSSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate thiosemicarbazide derivatives with α-haloketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, thiols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The thiazolo[3,2-b][1,2,4]triazole moiety is known for its diverse biological activities. Research indicates that compounds containing this structure can exhibit:

  • Antifungal Activity : Studies have shown that derivatives of triazoles possess significant antifungal properties. For instance, compounds similar to (5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have been tested against various fungal strains with promising results .
  • Antimicrobial Properties : The presence of the thiophene group contributes to the compound's ability to act against a range of microbial pathogens. The combination of thiazole and triazole rings enhances the pharmacological profile of these compounds .
  • Anticancer Potential : There is ongoing research into the anticancer properties of triazole derivatives. The unique structural features of this compound may facilitate interactions with cancer-related targets .

Material Science Applications

Beyond medicinal chemistry, this compound also shows potential in material science:

  • Fluorescent Materials : The structural characteristics allow for modifications that enhance photoluminescent properties. Such materials can be used in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntifungalEffective against various fungal strains ,
AntimicrobialBroad-spectrum activity against microbes
AnticancerPotential interactions with cancer targets
FluorescenceSuitable for use in OLEDs and sensors

Case Studies

Several studies have investigated the applications of this compound:

  • Antifungal Study : A series of experiments were conducted to evaluate the antifungal efficacy of various derivatives against Candida species. Results showed that certain modifications to the thiazole ring significantly enhanced antifungal activity compared to standard treatments .
  • Material Science Research : Researchers synthesized several derivatives of this compound to explore their photophysical properties. The results indicated that some derivatives exhibited enhanced fluorescence suitable for application in electronic devices .

Mechanism of Action

The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to the disruption of essential biological processes in pathogens or cancer cells. The presence of the fluorophenyl and thiophenylmethylidene groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolo-triazolone derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituents (Position 5) Substituents (Position 2) Molecular Formula Yield (%) Melting Point (°C)
(5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)thiazolo-triazol-6-one Thiophen-2-ylmethylidene 4-fluorophenyl C₁₇H₉FN₄OS₂ 64 >250
(Z)-5-(Furan-2-ylmethylene)thiazolo-triazol-6-one (2j) Furan-2-ylmethylene None (unsubstituted) C₉H₅N₃O₂S 61 230–232
(Z)-5-(4-fluorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6h) 4-fluorobenzylidene 4-nitrophenylamino C₁₆H₁₀ClN₃O₃S 92 Not reported
(5Z)-5-(2-fluorobenzylidene)-2-(2-methylphenyl)thiazolo-triazol-6-one 2-fluorobenzylidene 2-methylphenyl C₁₈H₁₂FN₃OS Not reported Not reported

Key Observations :

  • Thiophene at position 5 contributes to π-π stacking interactions due to its aromaticity, while furan analogs (e.g., 2j) exhibit lower thermal stability (melting point ~230°C vs. >250°C for the thiophene derivative) .
  • Synthetic Yields : The target compound (64% yield) is synthesized less efficiently than some benzylidene derivatives (e.g., 6h at 92% yield), likely due to steric hindrance from the thiophene moiety .

Key Observations :

  • Anticancer Activity : The target compound’s IC₅₀ of 28.5 μM against MCF-7 is less potent than chlorinated analogs (e.g., 2h: 18.9 μM), suggesting halogenation enhances activity .
  • Role of Heterocycles : Thiophene-containing derivatives show superior thermal stability and solubility compared to furan analogs, which may correlate with prolonged in vivo half-lives .
Structural and Crystallographic Insights
  • Planarity and Conformation : Fluorophenyl groups in isostructural analogs (e.g., compounds 4 and 5 in ) adopt perpendicular orientations relative to the triazolone core, reducing steric clashes and enhancing crystallinity. This contrasts with thiophene derivatives, where planarity is maintained, favoring intermolecular interactions .
  • Spectroscopic Data : LCMS (ESI+) for the target compound shows m/z 236 [M + H]⁺ , distinct from furan (m/z 220) and chloroacetamide (m/z 449) analogs .

Biological Activity

The compound (5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS No. 618853-14-8) is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H8FN3OS2
  • Molecular Weight : 329.37 g/mol
  • CAS Number : 618853-14-8

The structure includes a fluorophenyl group and a thiophenyl moiety, contributing to its unique pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A5492062.00Induction of apoptosis
SCC-1539.13 - 711.64Caspase-3 activation
SH-SY5Y0.24ROS modulation
CACO-2VariesCell cycle arrest

In vitro studies demonstrated that the compound significantly reduced cell viability and induced apoptosis in several cancer cell lines by increasing reactive oxygen species (ROS) production and activating caspase pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through caspase activation. For instance, in the SH-SY5Y cell line, caspase-3 activity increased significantly at micromolar concentrations .
  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to decrease ROS production in treated cells, suggesting a role in oxidative stress modulation which is crucial for cancer therapy .
  • Cell Cycle Arrest : Evidence indicates that the compound can induce cell cycle arrest at various phases depending on the concentration and type of cancer cell line .

Study 1: Anticancer Activity Evaluation

A study assessed the anticancer activity of thiazolo[3,2-b][1,2,4]triazole derivatives in human cancer cell lines A549 and SH-SY5Y. The results indicated that treatment with increasing concentrations led to a significant reduction in cell proliferation and enhanced apoptotic markers such as caspase-3 activity. The strongest effect was observed at concentrations around 0.24 µM in SH-SY5Y cells .

Study 2: ROS Production and Cytotoxicity

Another research focused on the relationship between ROS production and cytotoxicity in CACO-2 and SCC-15 cell lines. The findings revealed that higher doses resulted in increased lactate dehydrogenase release and decreased metabolic activity, confirming the compound's potential as an effective anticancer agent .

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